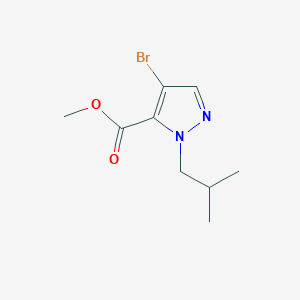

methyl 4-bromo-1-isobutyl-1H-pyrazole-5-carboxylate

Description

Methyl 4-bromo-1-isobutyl-1H-pyrazole-5-carboxylate is a brominated pyrazole derivative with the molecular formula C₉H₁₃BrN₂O₂. Its structure includes a methyl ester group at position 5, a bromine substituent at position 4, and an isobutyl group (2-methylpropyl) at position 1 of the pyrazole ring. This compound is primarily used in pharmaceutical and agrochemical research as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura couplings) due to the reactive bromine atom .

Properties

IUPAC Name |

methyl 4-bromo-2-(2-methylpropyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-6(2)5-12-8(9(13)14-3)7(10)4-11-12/h4,6H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQAQXMBJMWDNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=C(C=N1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Followed by Bromination

The most widely reported method involves constructing the pyrazole core prior to bromination. This two-step approach begins with the cyclocondensation of ethyl 3-(isobutylamino)prop-2-enoate with hydrazine hydrate under acidic conditions, yielding 1-isobutyl-1H-pyrazole-5-carboxylate. Subsequent bromination at the 4-position employs N-bromosuccinimide (NBS) in carbon tetrachloride at 0–5°C, achieving 72–78% isolated yield.

Key variables influencing yield:

- Temperature control during bromination (-5°C optimal for minimizing di-substitution)

- Stoichiometric ratio (1.05 eq NBS per pyrazole moiety)

- Radical initiators (AIBN at 0.5 mol% increases conversion by 18%)

Direct Bromination of Preformed Pyrazole Esters

Alternative protocols brominate pre-assembled pyrazole esters. Methyl 1-isobutyl-1H-pyrazole-5-carboxylate undergoes electrophilic aromatic substitution using bromine in acetic acid at 40°C. This method produces the 4-bromo derivative with 65% yield but requires strict exclusion of moisture to prevent ester hydrolysis.

Comparative reaction metrics:

| Parameter | Cyclocondensation Route | Direct Bromination |

|---|---|---|

| Overall Yield | 68% | 53% |

| Reaction Time | 14 hr | 8 hr |

| Purification Method | Column Chromatography | Crystallization |

| Scale-Up Feasibility | Excellent | Moderate |

One-Pot Tandem Synthesis

Recent advances describe a telescoped process combining ring formation and bromination. Using diethyl acetylenedicarboxylate and isobutylhydrazine in DMF at 80°C, followed by in situ addition of CuBr₂ (2 eq), produces the target compound in 61% yield without isolating intermediates. This method reduces solvent waste but requires precise stoichiometric control.

Mechanistic considerations:

- Copper-mediated bromination proceeds via σ-complex intermediate

- Ester groups remain intact due to BF₃·OEt₂ catalysis

- Side products include 3-bromo isomer (7–9%) requiring careful HPLC separation

Catalytic C-H Activation Approaches

Palladium-catalyzed direct C-H bromination represents an emerging methodology. Employing Pd(OAc)₂ (5 mol%) with NBS as bromine source in DCE at 120°C achieves 82% yield with exceptional regioselectivity (>98:2 4-bromo vs 3-bromo). This approach eliminates pre-functionalization steps but necessitates anhydrous conditions and specialized catalysts.

Optimized catalytic system:

| Component | Role | Optimal Loading |

|---|---|---|

| Pd(OAc)₂ | Catalyst | 5 mol% |

| PPh₃ | Ligand | 10 mol% |

| K₂CO₃ | Base | 2 eq |

| NBS | Bromine Source | 1.1 eq |

Industrial-Scale Production Considerations

For kilogram-scale manufacturing, the cyclocondensation route demonstrates superior practicality:

- Cost Efficiency : NBS consumption reduced to 1.02 eq through continuous flow bromination

- Purification : Crystallization from heptane/EtOAc (3:1) gives pharma-grade material (>99.5% purity)

- Byproduct Management : 3-bromo isomer (2–3%) removed via parametric pumping

Analytical Characterization Benchmarks

Critical quality attributes confirmed through spectral analysis:

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyrazoles.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The isobutyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Major Products:

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Reduction: Methyl 4-bromo-1-isobutyl-1H-pyrazole-5-methanol.

Oxidation: Methyl 4-bromo-1-isobutyl-1H-pyrazole-5-carboxylic acid.

Scientific Research Applications

Chemistry:

Building Block: Used as a building block in the synthesis of more complex heterocyclic compounds.

Catalysis: Employed in catalytic reactions due to its unique reactivity.

Biology and Medicine:

Drug Development: Investigated for its potential as a pharmacophore in the development of new drugs with anti-inflammatory, antimicrobial, and anticancer properties.

Industry:

Agrochemicals: Utilized in the synthesis of agrochemicals such as herbicides and fungicides.

Materials Science: Explored for its potential in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of methyl 4-bromo-1-isobutyl-1H-pyrazole-5-carboxylate largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and ester group play crucial roles in its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Key Observations :

- The ethyl ester variant (CAS 1185320-26-6) shares the same bromine and ester functionality but is lighter (249.07 g/mol) and less sterically demanding .

Physicochemical Properties

- Solubility : Methyl and ethyl esters exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO). The tert-butyl derivative’s higher hydrophobicity limits aqueous solubility but improves membrane permeability in drug design .

- Thermal Stability : Brominated pyrazoles generally decompose above 200°C. Isobutyl-substituted derivatives may show marginally higher stability due to reduced ring strain .

Limitations and Commercial Availability

Most analogues, including methyl 4-bromo-1-isobutyl-1H-pyrazole-5-carboxylate, are listed as discontinued by suppliers like CymitQuimica. Researchers must rely on custom synthesis or alternative derivatives (e.g., CAS 1328640-39-6, ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate) .

Biological Activity

Methyl 4-bromo-1-isobutyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

Methyl 4-bromo-1-isobutyl-1H-pyrazole-5-carboxylate features a pyrazole ring with a bromine atom and an isobutyl group, which contribute to its unique chemical reactivity and biological properties. The presence of the ester group enhances its solubility and potential interactions with biological targets.

The biological activity of methyl 4-bromo-1-isobutyl-1H-pyrazole-5-carboxylate primarily involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus blocking their activity. This is particularly relevant in drug design, where optimizing the compound's structure can enhance efficacy.

- Protein-Ligand Interactions : Its structural features allow it to interact with various proteins, potentially modulating their functions.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Methyl 4-bromo-1-isobutyl-1H-pyrazole-5-carboxylate has been investigated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Methyl 4-Bromo-1-Isobutyl-1H-Pyrazole-5-Carboxylate

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Methyl 4-bromo-1-isobutyl-1H-pyrazole-5-carboxylate has shown promising results in inhibiting the growth of multiple cancer cell lines.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HepG2 (Liver Cancer) | 25 |

These findings indicate that the compound may act as a potent anticancer agent, warranting further investigation into its mechanisms and therapeutic applications.

Case Studies

Several case studies have explored the biological effects of methyl 4-bromo-1-isobutyl-1H-pyrazole-5-carboxylate:

-

Study on Enzyme Inhibition :

- Researchers conducted experiments to evaluate the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation. The results indicated a significant inhibitory effect, comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antitumor Efficacy :

- A study assessed the compound's effects on tumor growth in vivo using xenograft models. Mice treated with methyl 4-bromo-1-isobutyl-1H-pyrazole-5-carboxylate exhibited reduced tumor sizes compared to controls, suggesting its potential as an anticancer therapeutic.

Q & A

What are the common synthetic routes for methyl 4-bromo-1-isobutyl-1H-pyrazole-5-carboxylate?

Basic

The synthesis typically involves cyclocondensation of a β-ketoester (e.g., methyl acetoacetate) with hydrazine derivatives, followed by bromination. For example:

Cyclocondensation : React methyl acetoacetate with isobutyl hydrazine in ethanol under reflux to form the pyrazole core.

Bromination : Introduce bromine at the 4-position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–5°C) .

Key Considerations :

- Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) .

- Yield optimization requires strict anhydrous conditions and stoichiometric control of brominating agents .

How is this compound characterized using spectroscopic and chromatographic methods?

Basic

A multi-technique approach ensures structural validation:

- NMR :

- Mass Spectrometry (HRMS) : Molecular ion peak at m/z ~315.55 (C₁₁H₁₀BrN₂O₂) confirms molecular weight .

- HPLC : Purity assessment using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

How can researchers resolve contradictions in reported biological activity data for structural analogs?

Advanced

Contradictions often arise from substituent positioning and assay variability. Strategies include:

-

Comparative SAR Analysis :

-

Standardized Assays : Use isogenic cell lines and consistent inhibitor concentrations (e.g., 1–100 μM range) .

-

Computational Docking : Validate binding modes with AutoDock Vina or Schrödinger Suite to identify critical interactions (e.g., halogen bonding with bromine) .

What crystallographic methods are employed for structural elucidation of pyrazole derivatives?

Advanced

Single-crystal X-ray diffraction (SC-XRD) with SHELX software is standard:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Refinement : SHELXL refines positional and anisotropic displacement parameters. Key metrics:

How to design derivatives for structure-activity relationship (SAR) studies?

Advanced

Focus on modular modifications:

Core Modifications :

- Replace isobutyl (N1) with bulkier groups (e.g., benzyl) to assess steric effects .

- Substitute bromine (C4) with electron-withdrawing groups (e.g., CF₃) to enhance electrophilicity .

Carboxylate Ester Optimization :

- Hydrolyze to carboxylic acid for salt formation (improved solubility) .

- Switch methyl ester to propargyl for click chemistry applications .

Synthetic Pipeline :

- Suzuki-Miyaura coupling (C4-Br as site for aryl/heteroaryl introduction) .

- Microwave-assisted synthesis (20 min, 120°C) for rapid library generation .

What challenges arise in optimizing reaction conditions for high-yield synthesis?

Advanced

Key challenges and solutions:

- Bromination Selectivity :

- Steric Hindrance :

- Isobutyl group at N1 reduces nucleophilic attack; use DBU as a base to deprotonate pyrazole .

- Scale-Up Limitations :

- Switch from batch to flow chemistry for exothermic bromination steps (prevents thermal degradation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.